molecular formula C17H17F2NO B10843356 4-(2-Fluoro-6-(3-fluorophenoxy)phenyl)piperidine

4-(2-Fluoro-6-(3-fluorophenoxy)phenyl)piperidine

Cat. No.: B10843356
M. Wt: 289.32 g/mol
InChI Key: IMXJQWVQVSZOKO-UHFFFAOYSA-N
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Description

4-(2-fluoro-6-(3-fluorophenoxy)phenyl)piperidine is an organic compound that belongs to the class of piperidines. This compound is characterized by the presence of a piperidine ring substituted with a phenyl group that is further substituted with fluorine atoms and a phenoxy group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

In an industrial setting, the production of 4-(2-fluoro-6-(3-fluorophenoxy)phenyl)piperidine may involve large-scale Suzuki–Miyaura coupling reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2-fluoro-6-(3-fluorophenoxy)phenyl)piperidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: Nucleophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like sodium hydride and alkyl halides are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.

Scientific Research Applications

4-(2-fluoro-6-(3-fluorophenoxy)phenyl)piperidine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies of enzyme interactions and receptor binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-fluoro-6-(3-fluorophenoxy)phenyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms and phenoxy group play a crucial role in enhancing the compound’s binding affinity and selectivity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-(2-fluoro-6-(3-fluorophenoxy)phenyl)piperidine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of multiple fluorine atoms and a phenoxy group enhances its stability and reactivity, making it a valuable compound in various research applications.

Properties

Molecular Formula

C17H17F2NO

Molecular Weight

289.32 g/mol

IUPAC Name

4-[2-fluoro-6-(3-fluorophenoxy)phenyl]piperidine

InChI

InChI=1S/C17H17F2NO/c18-13-3-1-4-14(11-13)21-16-6-2-5-15(19)17(16)12-7-9-20-10-8-12/h1-6,11-12,20H,7-10H2

InChI Key

IMXJQWVQVSZOKO-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=C(C=CC=C2F)OC3=CC(=CC=C3)F

Origin of Product

United States

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